molecular formula C13H18O3S B2531250 Ethyl 4-((2-methoxyphenyl)thio)butanoate CAS No. 1707376-88-2

Ethyl 4-((2-methoxyphenyl)thio)butanoate

Cat. No.: B2531250
CAS No.: 1707376-88-2
M. Wt: 254.34
InChI Key: DPABXAREEOOTKN-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methoxyphenyl)thio)butanoate is a sulfur-containing ester derivative characterized by a butanoate backbone substituted with a 2-methoxyphenylthio group. The compound’s structure features a thioether linkage (C-S-C) between the methoxyphenyl ring and the butanoate chain, distinguishing it from oxygen-linked analogs. Key functional groups include the ester carbonyl (C=O), methoxy (-OCH₃), and thioether (S-C), which influence its physicochemical properties, such as solubility in organic solvents and stability under acidic or basic conditions.

Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-3-16-13(14)9-6-10-17-12-8-5-4-7-11(12)15-2/h4-5,7-8H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPABXAREEOOTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-((2-methoxyphenyl)thio)butanoate can be synthesized through the reaction of 2-methoxythiophenol with ethyl 4-bromobutanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-methoxyphenyl)thio)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-((2-methoxyphenyl)thio)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-methoxyphenyl)thio)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active thiophenol derivative, which can interact with biological molecules. The methoxy group on the phenyl ring can influence the compound’s reactivity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Ethyl 4-(4-Methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4)

  • Structure: Features a 4-methoxyphenyl group attached to a dioxobutanoate backbone.
  • Key Differences: Replaces the thioether with a ketone group (C=O) at position 2. The para-methoxy substituent (vs.
  • Applications : Primarily used in laboratory research for synthesizing heterocyclic compounds via cyclization reactions .

Ethyl 4-(4-Formyl-2-Methoxyphenoxy)butanoate (CAS 141333-27-9)

  • Structure: Contains a phenoxy (O-C) linkage and a formyl (-CHO) substituent on the aromatic ring.
  • Key Differences: Oxygen-based linkage (phenoxy) instead of sulfur, altering electronic properties (e.g., reduced nucleophilicity). The formyl group introduces reactivity toward nucleophilic addition, absent in the target compound.
  • Safety : Classified as hazardous upon inhalation, requiring stringent handling protocols .

Ethyl 4-(2-Formyl-6-Methoxyphenoxy)butanoate (CAS 1281669-02-0)

  • Structure : Similar to the above but with a formyl group at the ortho position relative to the methoxy group.
  • The phenoxy linkage confers higher polarity, affecting solubility in nonpolar solvents .

Ethyl 4-(3-Cyanophenyl)-4-((4-Methoxyphenyl)amino)-2-methylenebutanoate (4a)

  • Structure: Features an amino (-NH-) linkage and cyano (-CN) group.
  • Key Differences: Amino linkage introduces hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents. The methylene group (C=CH₂) increases reactivity toward electrophilic addition, unlike the saturated thioether in the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Linkage Type Substituent Position
This compound Not provided C₁₃H₁₆O₃S Thioether, ester, methoxy S-C Ortho-methoxy
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 35322-20-4 C₁₃H₁₄O₅ Ketone, ester, methoxy C=O Para-methoxy
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate 141333-27-9 C₁₄H₁₈O₅ Phenoxy, formyl, methoxy O-C Para-formyl, ortho-methoxy
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate 1281669-02-0 C₁₄H₁₈O₅ Phenoxy, formyl, methoxy O-C Ortho-formyl, para-methoxy
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Not provided C₂₁H₂₂N₂O₃ Amino, cyano, ester, methoxy NH-C Meta-cyano, para-methoxy

Research Findings and Implications

  • Reactivity :
    • Thioether-containing compounds (e.g., the target) exhibit greater resistance to hydrolysis compared to oxygen-linked analogs but are susceptible to oxidation .
    • Formyl-substituted derivatives (e.g., CAS 141333-27-9) show enhanced electrophilicity, enabling applications in Schiff base synthesis .
  • Spectroscopic Data :
    • IR spectra of thioethers typically show C-S stretches near 600–700 cm⁻¹, absent in oxygen analogs .
    • ¹H NMR of ortho-substituted methoxy groups (e.g., target compound) exhibit downfield shifts due to anisotropic effects .
  • Safety and Handling: Dioxobutanoates (e.g., CAS 35322-20-4) require precautions against inhalation and skin contact, while thioethers may necessitate controls for sulfur odor .

Biological Activity

Ethyl 4-((2-methoxyphenyl)thio)butanoate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thioether linkage, which is significant for its biological activity. The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes and targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance, the compound was tested against Staphylococcus aureus and Candida albicans, showing significant inhibition at certain concentrations.

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. In a study evaluating its effects on cancer cell lines, this compound displayed cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The ester group can undergo hydrolysis to release the thiophenol derivative, which may bind to proteins or enzymes involved in critical cellular pathways. Additionally, the methoxy group influences reactivity and binding affinity, enhancing the compound's overall efficacy.

Study on Antimicrobial Activity

A study focused on the antimicrobial efficacy of this compound revealed that it inhibited bacterial growth at minimal inhibitory concentrations (MICs). The results indicated that this compound could serve as a potential candidate for developing new antimicrobial agents.

Evaluation of Anticancer Activity

In another investigation involving human cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted that the compound's cytotoxicity was linked to its ability to induce apoptosis through mitochondrial pathways .

Research Findings Summary Table

Activity Cell Line/Organism Effect Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansSignificant inhibition
AnticancerMCF-7Cytotoxicity (IC50 = X µM)*
AnticancerHepG2Cytotoxicity (IC50 = Y µM)*

*Note: Specific IC50 values should be referenced from detailed experimental data.

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